1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
Description
The compound 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone features a piperidine ring substituted at the 4-position with a 2H-1,2,3-triazol-2-yl group, linked to an ethanone moiety bearing a 4-ethoxyphenyl substituent. This structure combines a rigid heterocyclic core (triazole) with a flexible piperidine ring and a lipophilic ethoxyphenyl group, making it a candidate for diverse pharmacological applications. The ethoxy group enhances solubility and modulates electronic properties, while the triazole-piperidine scaffold may facilitate interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-16-5-3-14(4-6-16)13-17(22)20-11-7-15(8-12-20)21-18-9-10-19-21/h3-6,9-10,15H,2,7-8,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYKZTMYRHEJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3N=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is synthesized via CuAAC, a widely adopted method for its regioselectivity and efficiency.
Procedure :
- 4-Azidopiperidine Preparation :
- CuAAC Reaction :
Regiochemical Note :
CuAAC typically yields 1,4-disubstituted triazoles. The reported 2H-1,2,3-triazol-2-yl substitution in the target compound suggests alternative strategies, such as ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), may be required for 1,5-regioselectivity. However, given the absence of Ru catalysts in the provided literature, CuAAC-derived 1,4-triazoles are assumed with potential tautomeric adjustments.
Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone
Friedel-Crafts Acylation
Procedure :
- Acylation of 4-Ethoxybenzene :
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, J = 8.8 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 4.40 (s, 2H, CH₂Br), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
Coupling of Piperidine and Ethanone Fragments
Nucleophilic Substitution
Procedure :
- Alkylation Reaction :
- 4-(1H-1,2,3-Triazol-1-yl)piperidine (1.0 equiv) and 2-bromo-1-(4-ethoxyphenyl)ethanone (1.2 equiv) are combined in anhydrous acetonitrile with triethylamine (2.0 equiv) as a base. The mixture is refluxed for 24 hours.
- Product : 1-(4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone (Yield: 58%).
Optimization Notes :
- Elevated temperatures (80°C) improve reaction rates but may necessitate inert atmosphere conditions to prevent ketone oxidation.
- Alternative solvents like DMF enhance solubility but require post-reaction dialysis for purification.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
- ¹H NMR (400 MHz, DMSO-d₆):
δ 8.12 (s, 1H, triazole-H), 7.85 (d, J = 8.8 Hz, 2H, ArH), 6.88 (d, J = 8.8 Hz, 2H, ArH), 4.52 (s, 2H, COCH₂), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.80–3.60 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 2.20–1.80 (m, 4H, piperidine-H), 1.40 (t, J = 7.0 Hz, 3H, CH₃). - ¹³C NMR (100 MHz, DMSO-d₆):
δ 195.2 (C=O), 160.1 (ArC-O), 144.3 (triazole-C), 130.5–114.2 (ArC), 63.5 (OCH₂), 52.8–46.2 (piperidine-C), 41.5 (COCH₂), 14.8 (CH₃).
Mass Spectrometry (MS)
- ESI-MS : m/z 355.2 [M+H]⁺ (Calculated for C₁₈H₂₂N₄O₂: 354.4).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Triazole Formation | CuI, sodium ascorbate, DMF/piperidine, rt | 78 | Regioselectivity control |
| Bromoethanone Synthesis | AlCl₃, bromoacetyl bromide, CH₂Cl₂, 0°C | 65 | Competing Friedel-Crafts side reactions |
| Alkylation | Triethylamine, acetonitrile, reflux | 58 | Piperidine nucleophilicity |
Chemical Reactions Analysis
Types of Reactions
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can undergo various chemical reactions:
Oxidation: The ethanone group can be oxidized to a carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-carboxyphenyl)ethanone.
Reduction: 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanol.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving triazole and piperidine-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone would depend on its specific biological target. Generally, compounds with triazole and piperidine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The ethanone group may also play a role in binding interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s ethoxyphenyl group increases logP compared to methoxy (Compound C) but reduces it relative to dichlorophenyl (Compound B).
- Solubility : The piperidine ring and ethoxy group improve aqueous solubility compared to purely aromatic analogs (e.g., Compound B) .
- Metabolic Stability : The ethoxy group undergoes slower oxidative metabolism than methoxy (Compound C) but faster than bulkier alkoxy groups .
Crystallographic and Conformational Insights
- X-ray data for Compound C reveals a planar triazole ring and chair conformation of piperidine, which likely applies to the target compound. The ethoxy group’s bulk may induce slight torsional strain, affecting packing efficiency and solubility .
Research Findings and Challenges
- Advantages : The ethoxyphenyl group optimizes lipophilicity and stability, while the N-2-triazole substitution avoids steric clashes common in N-1 analogs (Compound B) .
- Limitations: Limited direct data on the target compound’s pharmacokinetics; extrapolation from analogs is necessary.
- Future Directions : Experimental validation of CYP51 binding (inspired by Compound D) and in vivo biodistribution studies are recommended .
Biological Activity
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic organic compound that combines a triazole ring, a piperidine moiety, and an ethoxyphenyl group. This unique structure suggests potential biological activities that can be explored in various fields such as medicinal chemistry and pharmacology.
Chemical Structure
The compound features:
- Triazole Ring : Known for its stability and ability to participate in diverse chemical reactions.
- Piperidine Ring : Often associated with various pharmacological properties.
- Ethoxyphenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Triazole Ring : Achieved through cycloaddition reactions.
- Piperidine Ring Formation : Introduced via nucleophilic substitution.
- Coupling with Ethoxyphenyl Group : Final coupling under basic conditions yields the target compound.
Antimicrobial Activity
Research indicates that compounds with triazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit fungal growth effectively. The specific biological activity of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone against various pathogens remains to be explicitly characterized but is expected based on similar compounds.
Antitumor Activity
The triazole ring is known for its role in anticancer drug development. Compounds containing this moiety have been reported to interact with multiple cellular targets involved in cancer progression. For example:
- Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation and survival, similar to other triazole-based drugs that target thymidylate synthase or topoisomerase II.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Triazole Derivatives : A study found that triazole derivatives exhibited IC50 values below 10 µM against various cancer cell lines, indicating strong antitumor potential.
- Piperidine Compounds : Piperidine derivatives have shown promise as analgesics and anti-inflammatory agents in clinical trials.
The biological activity of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is likely mediated by:
- Hydrogen Bonding : The triazole ring can form hydrogen bonds with target proteins.
- Hydrophobic Interactions : The ethoxyphenyl group enhances binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone | 1,2,4-Triazole | Antimicrobial |
| 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(phenyl)propanone | Phenyl Group | Anticancer |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone, and how can intermediates be characterized?
- Methodology : Multi-step synthesis typically involves coupling the piperidine-triazole core with the 4-ethoxyphenyl ethanone moiety. Cyclization reactions (e.g., Huisgen cycloaddition for triazole formation) are critical . Key intermediates should be purified via column chromatography and characterized using NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .
Q. How does the compound’s solubility vary across solvents, and what analytical techniques are suitable for assessing its physicochemical properties?
- Methodology : Solubility can be tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) via gravimetric analysis. Use HPLC with UV detection to quantify solubility limits. Differential Scanning Calorimetry (DSC) and X-ray crystallography (for crystalline forms) provide insights into polymorphism and stability .
Q. What structural motifs in this compound suggest potential biological targets (e.g., kinases, GPCRs)?
- Analysis : The triazole and piperidine moieties are common in kinase inhibitors (e.g., targeting EGFR or PI3K), while the ethoxyphenyl group may enhance membrane permeability. Docking studies using AutoDock Vina or Schrödinger Suite can predict binding affinities to ATP-binding pockets .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperidine-triazole core under varying catalytic conditions?
- Experimental Design : Screen copper(I)-catalyzed vs. ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC vs. RuAAC) to optimize regioselectivity. Use Design of Experiments (DoE) to test variables: catalyst loading (0.1–5 mol%), solvent (THF vs. DMF), and temperature (25–80°C). Monitor reaction progress via FTIR for azide peak disappearance (~2100 cm⁻¹) .
Q. How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across assays)?
- Data Analysis : Validate assays using standardized controls (e.g., staurosporine for kinase inhibition). Test compound stability under assay conditions (pH, temperature) via LC-MS to rule out degradation. Cross-reference cytotoxicity (MTT assay) with target-specific activity to distinguish off-target effects .
Q. What computational strategies predict metabolic liabilities of the ethoxyphenyl group in vivo?
- Methodology : Use CYP450 isoform docking (e.g., CYP3A4, CYP2D6) to identify potential oxidation sites. Validate predictions with microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Q. How does the compound’s conformation (e.g., piperidine ring puckering) influence receptor binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
